N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide
Overview
Description
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide is a useful research compound. Its molecular formula is C13H13N5O2 and its molecular weight is 271.27 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is 271.10692467 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Experimental Studies on Derivatives
Research involving the 1,2,4-triazole derivatives, closely related to N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide, has led to the development of new compounds with potential uses in various scientific applications. For example, Modzelewska-Banachiewicz et al. (2012) synthesized two new 1,2,4-triazole-containing alkenoic acid derivatives and evaluated their antimicrobial activities, which could have implications in medicinal chemistry and drug development (Modzelewska-Banachiewicz et al., 2012).
2. Structural and Spectroscopic Analysis
The detailed structural and spectroscopic analysis of 1,2,4-triazole derivatives offers insights into the chemical characteristics and potential applications of these compounds. Bednarek et al. (2001) conducted an extensive NMR study on 5-carboxymethyl-1,2,4-triazole and 5-oxo-1,2,4-triazine derivatives, contributing to the understanding of their molecular structure, which is essential for their application in materials science and pharmaceuticals (Bednarek et al., 2001).
3. Synthesis and Antibacterial Activity
The synthesis of 1,2,4-triazole derivatives and evaluation of their antibacterial properties have been a focus of several studies. Balandis et al. (2019) synthesized a series of new 1,3-disubstituted pyrrolidinone derivatives bearing triazole moieties and tested their antibacterial activity, highlighting potential uses in the development of new antibacterial agents (Balandis et al., 2019).
4. Applications in Organic Light-Emitting Diodes
The application of 1,2,4-triazole derivatives in the field of organic electronics, specifically in organic light-emitting diodes (OLEDs), has been explored. Liu et al. (2018) studied the molecular evolution of host materials, including 1,2,4-triazole derivatives, for high-performance phosphorescent OLEDs, indicating the potential of these compounds in advanced electronic and display technologies (Liu et al., 2018).
Properties
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c19-11-2-1-7-18(11)10-5-3-9(4-6-10)16-13(20)12-14-8-15-17-12/h3-6,8H,1-2,7H2,(H,16,20)(H,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLGRQGYCZYLCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=NC=NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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